molecular formula C26H33N5O3S B14173595 N-[5-(2-Methylpropyl)-1,3,4-thiadiazol-2-yl]-4-(4-{2-[(naphthalen-1-yl)oxy]ethyl}piperazin-1-yl)-4-oxobutanamide CAS No. 5290-59-5

N-[5-(2-Methylpropyl)-1,3,4-thiadiazol-2-yl]-4-(4-{2-[(naphthalen-1-yl)oxy]ethyl}piperazin-1-yl)-4-oxobutanamide

Cat. No.: B14173595
CAS No.: 5290-59-5
M. Wt: 495.6 g/mol
InChI Key: FXUIMINJHLYWTD-UHFFFAOYSA-N
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Description

N-[5-(2-Methylpropyl)-1,3,4-thiadiazol-2-yl]-4-(4-{2-[(naphthalen-1-yl)oxy]ethyl}piperazin-1-yl)-4-oxobutanamide is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

The synthesis of N-[5-(2-Methylpropyl)-1,3,4-thiadiazol-2-yl]-4-(4-{2-[(naphthalen-1-yl)oxy]ethyl}piperazin-1-yl)-4-oxobutanamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the thiadiazole ring, followed by the introduction of the piperazine and naphthalene moieties. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using similar reaction pathways but with enhanced efficiency and scalability.

Chemical Reactions Analysis

N-[5-(2-Methylpropyl)-1,3,4-thiadiazol-2-yl]-4-(4-{2-[(naphthalen-1-yl)oxy]ethyl}piperazin-1-yl)-4-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

N-[5-(2-Methylpropyl)-1,3,4-thiadiazol-2-yl]-4-(4-{2-[(naphthalen-1-yl)oxy]ethyl}piperazin-1-yl)-4-oxobutanamide has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activity.

    Biological Research: The compound is used in various biological assays to study its effects on different biological pathways.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-[5-(2-Methylpropyl)-1,3,4-thiadiazol-2-yl]-4-(4-{2-[(naphthalen-1-yl)oxy]ethyl}piperazin-1-yl)-4-oxobutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

N-[5-(2-Methylpropyl)-1,3,4-thiadiazol-2-yl]-4-(4-{2-[(naphthalen-1-yl)oxy]ethyl}piperazin-1-yl)-4-oxobutanamide can be compared with other thiadiazole derivatives, such as:

These compounds share similar structural features but may differ in their biological activities and applications

Properties

CAS No.

5290-59-5

Molecular Formula

C26H33N5O3S

Molecular Weight

495.6 g/mol

IUPAC Name

N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-[4-(2-naphthalen-1-yloxyethyl)piperazin-1-yl]-4-oxobutanamide

InChI

InChI=1S/C26H33N5O3S/c1-19(2)18-24-28-29-26(35-24)27-23(32)10-11-25(33)31-14-12-30(13-15-31)16-17-34-22-9-5-7-20-6-3-4-8-21(20)22/h3-9,19H,10-18H2,1-2H3,(H,27,29,32)

InChI Key

FXUIMINJHLYWTD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN=C(S1)NC(=O)CCC(=O)N2CCN(CC2)CCOC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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